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molecular formula C6H5Cl3O2 B1615420 2,2,2-Trichloro-1-(4,5-dihydrofuran-3-yl)ethanone CAS No. 83124-80-5

2,2,2-Trichloro-1-(4,5-dihydrofuran-3-yl)ethanone

Cat. No. B1615420
M. Wt: 215.5 g/mol
InChI Key: XJHUPUJCESXRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06184394B2

Procedure details

To a nitrogen-purged, 5000-mL, three-neck, round-bottom flask equipped with a bottom stopcock, thermometer, mechanical stirrer, addition funnel and ice bath was charged 330.0 g (4.70 moles) of 2,3-dihydrofuran, 391 g (4.95 moles) of pyridine, and 1000 mL of n-heptane. The mixture was cooled to 10° C. then trichloroacetyl chloride (500 mL, 815 g, 4.48 moles) was added dropwise from the addition funnel. An ice bath was used to hold the reaction mixture at 11 to 220° C. during the 190 minute addition. The resulting yellow slurry was stirred at 22 to 28° C. for 45 minutes. To the mixture was added 700 mL of 10% aqueous HCl. After stirring to dissolve the solids, the lower (aqueous) layer was separated and discarded. The organic layer was washed sequentially with 500 mL of 10% HCl, 250 mL of 5% aqueous sodium bicarbonate and finally with 250 mL of water. The solution was placed in a 3000-mL, three-neck, round-bottom flask equipped with a magnetic stirrer, thermowell/thermocouple, heating mantle, and 12-inch Vigreux distillation head. The mixture was heated under vacuum (130 mm) to distill off the water/heptane azeotrope then most of the heptane. The mixture was distilled to a pot temperature of 102° C. (head temperature was 50° C.). A total of 1135 mL of distillate was collected. The resulting crude 2,3-dihydro-4-trichloroacetylfuran (881.38 g, theory 965.26 g) was 98.4% assay by nuclear magnetic resonance (NMR) (89.8% assay-yield). The crude product was used directly in the following example.
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
391 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.N1C=CC=CC=1.[Cl:12][C:13]([Cl:18])([Cl:17])[C:14](Cl)=[O:15].Cl>CCCCCCC>[Cl:12][C:13]([Cl:18])([Cl:17])[C:14]([C:3]1[CH2:4][CH2:5][O:1][CH:2]=1)=[O:15]

Inputs

Step One
Name
Quantity
330 g
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
391 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
Cl
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The resulting yellow slurry was stirred at 22 to 28° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen-purged
CUSTOM
Type
CUSTOM
Details
5000-mL, three-neck, round-bottom flask equipped with a bottom stopcock
ADDITION
Type
ADDITION
Details
thermometer, mechanical stirrer, addition funnel and ice bath
CUSTOM
Type
CUSTOM
Details
An ice bath was used
CUSTOM
Type
CUSTOM
Details
at 11 to 220° C.
ADDITION
Type
ADDITION
Details
during the 190 minute addition
Duration
190 min
STIRRING
Type
STIRRING
Details
After stirring
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
CUSTOM
Type
CUSTOM
Details
the lower (aqueous) layer was separated
WASH
Type
WASH
Details
The organic layer was washed sequentially with 500 mL of 10% HCl, 250 mL of 5% aqueous sodium bicarbonate and finally with 250 mL of water
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermowell/thermocouple, heating mantle
DISTILLATION
Type
DISTILLATION
Details
12-inch Vigreux distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated under vacuum (130 mm)
DISTILLATION
Type
DISTILLATION
Details
to distill off the water/heptane
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled to a pot temperature of 102° C. (head temperature was 50° C.)
DISTILLATION
Type
DISTILLATION
Details
A total of 1135 mL of distillate was collected
CUSTOM
Type
CUSTOM
Details
by nuclear magnetic resonance (NMR) (89.8% assay-yield)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
ClC(C(=O)C=1CCOC1)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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